molecular formula C27H23F2N3O7S B15287130 ((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate

((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate

Cat. No.: B15287130
M. Wt: 571.6 g/mol
InChI Key: RZVPBGBYGMDSBG-UHFFFAOYSA-N
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Description

Baloxavir marboxil is an antiviral medication used for the treatment of influenza A and B. It was developed by Shionogi & Co., Ltd. and is marketed under the brand name Xofluza. This compound is notable for its ability to reduce the duration of flu symptoms by inhibiting a key enzyme in the influenza virus replication process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of baloxavir marboxil involves several steps, starting from readily available raw materials. One efficient method involves the use of a sulfonate resin solid acid catalyst under microwave conditions. This method significantly reduces reaction time and improves yield. The key intermediate, racemic baloxavir, is synthesized using a sulfonate resin solid acid catalyst (HND-580) under microwave irradiation, achieving a total yield of 78% .

Industrial Production Methods: Industrial production of baloxavir marboxil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as nucleophilic substitution, Grignard exchange, and Friedel-Crafts acylation .

Chemical Reactions Analysis

Types of Reactions: Baloxavir marboxil undergoes various chemical reactions, including hydrolysis and oxidation. The compound is a prodrug that is rapidly hydrolyzed to its active form, baloxavir acid, in the small intestine, blood, and liver through the action of arylacetamide deacetylase .

Common Reagents and Conditions: Common reagents used in the synthesis of baloxavir marboxil include sulfonate resin solid acid catalysts and microwave irradiation. The hydrolysis reaction to form baloxavir acid involves enzymatic action by arylacetamide deacetylase .

Major Products: The major product formed from the hydrolysis of baloxavir marboxil is baloxavir acid, which is the active form of the drug .

Mechanism of Action

Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid, through hydrolysis. Baloxavir acid inhibits the endonuclease activity of the polymerase acidic (PA) protein, an enzyme in the influenza virus RNA polymerase complex. This inhibition prevents the virus from replicating by blocking the transcription of viral mRNA .

Comparison with Similar Compounds

Similar Compounds:

  • Oseltamivir (Tamiflu)
  • Zanamivir (Relenza)
  • Peramivir (Rapivab)

Uniqueness: Baloxavir marboxil is unique among antiviral medications due to its mechanism of action. Unlike oseltamivir, zanamivir, and peramivir, which are neuraminidase inhibitors, baloxavir marboxil targets the cap-dependent endonuclease activity of the influenza virus. This unique mechanism allows it to be effective against strains of the virus that may be resistant to neuraminidase inhibitors .

Properties

Molecular Formula

C27H23F2N3O7S

Molecular Weight

571.6 g/mol

IUPAC Name

[2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3

InChI Key

RZVPBGBYGMDSBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Origin of Product

United States

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